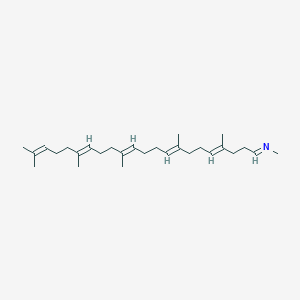

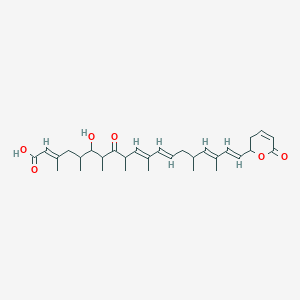

6-Hydroxy-3,5,7,9,11,15,17-heptamethyl-8-oxo-19-(6-oxo-2,3-dihydropyran-2-yl)nonadeca-2,10,12,16,18-pentaenoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Anguinomycin A is a natural product isolated from a strain of Streptomyces. It is known for its potent cytotoxicity against murine P388 leukemia cells and demonstrates significant antitumor activity in mice against murine Lewis lung carcinoma and P388 leukemia . Anguinomycin A is structurally related to Leptomycin B and functions as an inhibitor of nuclear export of proteins .

Vorbereitungsmethoden

The synthesis of Anguinomycin A involves several key steps, including:

Negishi stereoinversion cross-coupling: This step is crucial for the formation of carbon-carbon bonds with high stereoselectivity.

Jacobsen Cr(III)-catalyzed Hetero Diels-Alder reaction: This reaction is used to construct the dihydropyranone fragment of the molecule.

Evans B-mediated syn-aldol chemistry: This step is employed to form the syn-aldol product with high diastereoselectivity.

B-alkyl Suzuki-Miyaura cross-coupling: This reaction is used to couple the fragments together to form the final product

Analyse Chemischer Reaktionen

Anguinomycin A unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können verwendet werden, um die in dem Molekül vorhandenen funktionellen Gruppen zu modifizieren.

Substitution: Substitutionsreaktionen können verwendet werden, um verschiedene Substituenten in das Molekül einzuführen.

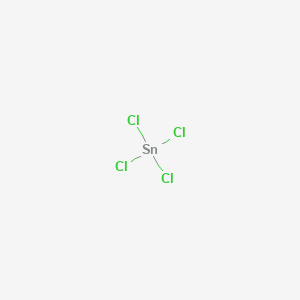

Häufig verwendete Reagenzien und Bedingungen in diesen Reaktionen umfassen:

Oxidationsmittel: Wie zum Beispiel Mangandioxid (MnO2) und Oxalylchlorid.

Reduktionsmittel: Wie zum Beispiel Lithiumaluminiumhydrid (LAH) und Diisobutylaluminiumhydrid (DIBAH).

Katalysatoren: Wie zum Beispiel Palladium (Pd) und Chrom (Cr) Komplexe

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden, aber sie beinhalten im Allgemeinen Modifikationen an den in dem Molekül vorhandenen funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

Anguinomycin A hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:

5. Wirkmechanismus

Anguinomycin A übt seine Wirkungen aus, indem es den nuklearen Export von Proteinen hemmt. Es bindet an das nukleare Exportsignal (NES) von Proteinen und verhindert ihren Transport vom Kern ins Zytoplasma. Diese Hemmung führt zur Akkumulation von Proteinen im Kern, was Apoptose in Krebszellen induzieren kann . Zu den molekularen Zielstrukturen von Anguinomycin A gehört das Chromosomen-Region-Maintenance-1-Protein (CRM1), das für die Vermittlung des nuklearen Exports von Proteinen verantwortlich ist .

Wirkmechanismus

Anguinomycin A exerts its effects by inhibiting the nuclear export of proteins. It binds to the nuclear export signal (NES) of proteins and prevents their transport from the nucleus to the cytoplasm. This inhibition leads to the accumulation of proteins in the nucleus, which can induce apoptosis in cancer cells . The molecular targets of Anguinomycin A include the chromosome region maintenance 1 (CRM1) protein, which is responsible for mediating the nuclear export of proteins .

Vergleich Mit ähnlichen Verbindungen

Anguinomycin A ist strukturell ähnlich anderen Anguinomycins, wie Anguinomycin B, Anguinomycin C und Anguinomycin D. Diese Verbindungen teilen eine ähnliche Grundstruktur, unterscheiden sich aber in ihren Seitenketten . Im Vergleich zu Leptomycin B hat Anguinomycin A eine leicht unterschiedliche Struktur, zeigt aber eine ähnliche biologische Aktivität als Inhibitor des nuklearen Exports .

Ähnliche Verbindungen

Anguinomycin B: Unterscheidet sich in der Seitenkettenstruktur.

Anguinomycin C: Unterscheidet sich in der Seitenkettenstruktur.

Anguinomycin D: Unterscheidet sich in der Seitenkettenstruktur.

Leptomycin B: Ein Analog mit ähnlicher biologischer Aktivität

Anguinomycin A zeichnet sich durch seine starke Zytotoxizität und seine Fähigkeit aus, selektiv Apoptose in Krebszellen zu induzieren, während es in normalen Zellen einen Wachstumsstopp bewirkt .

Eigenschaften

CAS-Nummer |

111278-01-4 |

|---|---|

Molekularformel |

C31H44O6 |

Molekulargewicht |

512.7 g/mol |

IUPAC-Name |

(2E,10E,12E,16E,18E)-6-hydroxy-3,5,7,9,11,15,17-heptamethyl-8-oxo-19-(6-oxo-2,3-dihydropyran-2-yl)nonadeca-2,10,12,16,18-pentaenoic acid |

InChI |

InChI=1S/C31H44O6/c1-20(16-22(3)14-15-27-12-9-13-29(34)37-27)10-8-11-21(2)17-24(5)30(35)26(7)31(36)25(6)18-23(4)19-28(32)33/h8-9,11,13-17,19-20,24-27,31,36H,10,12,18H2,1-7H3,(H,32,33)/b11-8+,15-14+,21-17+,22-16+,23-19+ |

InChI-Schlüssel |

SGYKTDIJCLHSET-QMTWAXRBSA-N |

SMILES |

CC(CC=CC(=CC(C)C(=O)C(C)C(C(C)CC(=CC(=O)O)C)O)C)C=C(C)C=CC1CC=CC(=O)O1 |

Isomerische SMILES |

CC(C/C=C/C(=C/C(C)C(=O)C(C)C(C(C)C/C(=C/C(=O)O)/C)O)/C)/C=C(\C)/C=C/C1CC=CC(=O)O1 |

Kanonische SMILES |

CC(CC=CC(=CC(C)C(=O)C(C)C(C(C)CC(=CC(=O)O)C)O)C)C=C(C)C=CC1CC=CC(=O)O1 |

Aussehen |

Pale yellow film |

Synonyme |

5-Demethylleptomycin A |

Herkunft des Produkts |

United States |

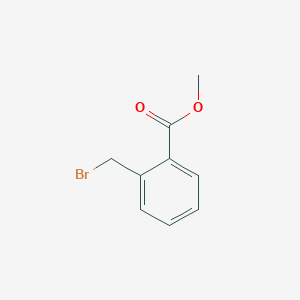

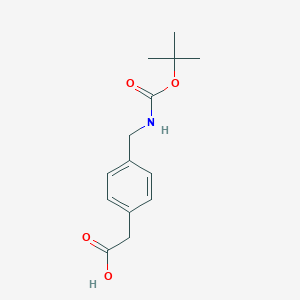

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.